molecular formula C14H19N3O2 B6305929 tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate;  98% CAS No. 2103352-80-1

tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98%

Cat. No. B6305929
CAS RN: 2103352-80-1
M. Wt: 261.32 g/mol
InChI Key: WQJKZYGKSKWVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (also known as tert-butyl 7-(dimethylamino)pyrrolo[2,3-c]pyridine-1-carboxylate or tert-butyl 7-(dimethylamino)pyrrolo[2,3-c]pyridine-1-carboxylic acid) is an organic compound with the formula C11H17N2O2. It is a white solid that is soluble in organic solvents. It is widely used in scientific research due to its unique properties, such as its ability to act as a catalyst in various reactions.

Mechanism of Action

Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate acts as a catalyst in various reactions due to its ability to form a complex with the reactant. This complex then facilitates the reaction by stabilizing the transition state and increasing the reaction rate.
Biochemical and Physiological Effects
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has been found to have no toxic effects in animals, and thus is considered safe for use in scientific research. However, it has been found to have some potential anti-inflammatory effects in mice, although the mechanism of action is not yet known.

Advantages and Limitations for Lab Experiments

Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several advantages for use in laboratory experiments. It is a stable compound that is easy to store and handle. It is also a highly effective catalyst, making it ideal for use in a variety of reactions. However, it is also limited in that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Given its unique properties, there are a number of potential future directions for the use of tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. These include its use as a catalyst in the synthesis of new pharmaceuticals and agrochemicals, as well as its use in the synthesis of new polymers and nanomaterials. In addition, it could be used in the development of new anti-inflammatory drugs, as well as in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new materials for use in fuel cells and other energy storage applications.

Synthesis Methods

Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl pyrrolo[2,3-c]pyridine-1-carboxylate with dimethylamine in the presence of an acid catalyst. The resulting product is then reacted with tert-butyl bromide in the presence of a base catalyst to give the desired product.

Scientific Research Applications

Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has been used in a wide range of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of organometallic compounds, such as iron and cobalt complexes. In addition, it has been used in the synthesis of polymers and nanomaterials.

properties

IUPAC Name

tert-butyl 7-(dimethylamino)pyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-9-7-10-6-8-15-12(11(10)17)16(4)5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJKZYGKSKWVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=NC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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